molecular formula C14H14O2S B15227446 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde CAS No. 869950-32-3

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

Cat. No.: B15227446
CAS No.: 869950-32-3
M. Wt: 246.33 g/mol
InChI Key: CHPGMLNZTRNDHL-UHFFFAOYSA-N
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Description

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a 2,5-dimethylphenoxymethyl substituent. This compound belongs to a class of heterocyclic aldehydes with applications in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, and materials science. The aldehyde group at the 2-position of the thiophene ring enables further functionalization, while the 2,5-dimethylphenoxy moiety contributes steric and electronic effects that influence reactivity and physical properties.

Properties

CAS No.

869950-32-3

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-[(2,5-dimethylphenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C14H14O2S/c1-10-3-4-11(2)14(5-10)16-8-12-6-13(7-15)17-9-12/h3-7,9H,8H2,1-2H3

InChI Key

CHPGMLNZTRNDHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 2,5-dimethylphenol with thiophene-2-carbaldehyde under specific reaction conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde, highlighting substituent variations and their impact on properties:

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR) Source
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl at thiophene-5 position Not reported Not given Aldehyde δ ~9.8–10.0 ppm (¹H-NMR)
6a (Molecules 2013) Bis(4-carbazolylphenyl) groups 140–145 80 Aldehyde δ 10.03 ppm (¹H-NMR), νmax 1592 cm⁻¹
6b (Molecules 2013) Bis(4-diphenylaminophenyl) groups 75–80 85 Aldehyde δ 9.86 ppm (¹H-NMR), νmax 1424 cm⁻¹
6c (Molecules 2013) Bis(4-di-p-tolylaminophenyl) groups 76–80 82 Aldehyde δ 9.84 ppm (¹H-NMR), νmax 1507 cm⁻¹
3w (ChemComm Suppl.) 4-Methylthio-biphenyl at thiophene-5 position Not reported 68 Aldehyde δ ~9.8 ppm (¹H-NMR inferred)

Key Observations:

  • Substituent Effects on Melting Points: Bulky, rigid groups like carbazole (6a) elevate melting points (140–145°C) due to enhanced π-π stacking and molecular rigidity. In contrast, flexible aryl amines (6b, 6c) reduce melting points (75–80°C), suggesting weaker intermolecular forces .
  • Electronic Effects: The electron-donating 2,5-dimethylphenoxy group in the target compound likely increases electron density at the thiophene ring compared to electron-withdrawing or neutral substituents (e.g., methoxy in ). This could modulate reactivity in nucleophilic additions or redox reactions.
  • Synthetic Yields: Cross-coupling reactions (e.g., Suzuki-Miyaura for 6a–c) achieve high yields (80–85%), comparable to the 68% yield for 3w, which uses a CrCl₂-mediated protocol .

Comparative Spectral Analysis

  • ¹H-NMR Shifts: The aldehyde proton in thiophene-2-carbaldehydes resonates at δ ~9.8–10.0 ppm across analogs, confirming its electronic isolation. Subtle shifts (e.g., δ 10.03 ppm in 6a vs. 9.84 ppm in 6c) reflect differences in adjacent substituents’ electron-donating/withdrawing effects .
  • IR Stretching: Aldehyde C=O stretches (νmax ~1672 cm⁻¹ in brominated precursors) are consistent, while aromatic C-H stretches vary with substituent bulk (e.g., νmax 730 cm⁻¹ in 6b vs. 737 cm⁻¹ in 6a) .

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